molecular formula C13H17BrN4S B6448777 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole CAS No. 2549063-12-7

5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole

Cat. No. B6448777
M. Wt: 341.27 g/mol
InChI Key: CBNHDJFYHMSZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety And Hazards

As with all chemicals, safety precautions must be taken when handling pyrazoles and thiazoles. Some compounds in these classes may be harmful if ingested or come into contact with the skin1.


Future Directions

The study of pyrazole and thiazole derivatives continues to be an active area of research, particularly in the development of new pharmaceuticals3. Their versatile reactivity and ability to act as ligands for various metals make them useful in many areas of chemistry2.


Please note that this information is quite general and may not apply directly to the specific compound you mentioned. For detailed information, specific studies and experimental data would be needed.


properties

IUPAC Name

5-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN4S/c1-9-13(19-10(2)16-9)8-17-4-11(5-17)6-18-7-12(14)3-15-18/h3,7,11H,4-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNHDJFYHMSZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole

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